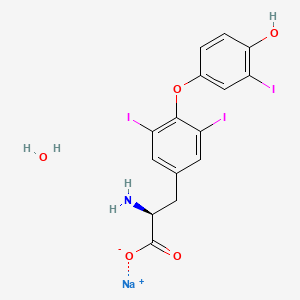

3,3',5-三碘-L-甲状腺氨酸钠盐水合物

描述

3,3’,5-Triiodo-L-thyronine (T3) is a thyroid hormone. It is produced by 5’-monodeiodination of the prohormone thyroxine (T4) in various tissues, including liver and kidney . T3 is shown to stimulate respiratory activity at the mitochondrial level. It increases rates of proteins synthesis, stimulates the breakdown of cholesterol, and affects embryonic development. In cell culture, T3 regulates cell differentiation and protein expression .

Synthesis Analysis

To prepare a stock solution of 20 μg/mL, add 1 mL of 1N NaOH per mg of 3,3’,5-Triiodo-L-thyronine, then gently swirl to dissolve. To this, add 49 mL of sterile medium per mL of 1N NaOH added . T3 sodium salt dissolves in 1 M HCl:EtOH with a ratio of 1:4 at 10 mg/mL to yield a clear, colorless to yellow or faint pink solution .Molecular Structure Analysis

The molecular formula of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate is C15H11I3NO4Na. It has a molecular weight of 673.0 .Chemical Reactions Analysis

T3 sodium salt dissolves in 1 M HCl:EtOH with a ratio of 1:4 at 10 mg/mL to yield a clear, colorless to yellow or faint pink solution .Physical And Chemical Properties Analysis

The melting point of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate is 236-237 °C. Its specific rotation is + 18° to + 22° (20 mg/mL, ethanol:1M HCl (2:1), 29.5 °C). The extinction coefficient is EmM = 4.09 (295 nm, 40 mM HCl), 49.2 (244 nm), 4.66 (320 nm, 0.1 M NaOH) .科学研究应用

- Research Use : Scientists apply T3 to examine its effects on metabolic processes, including energy expenditure and substrate utilization .

- Research Use :

- Research Use : Scientists use T3 to induce thyroid hormone manipulations in mice, studying its effects on growth, metabolism, and tissue-specific responses .

- Research Use : Researchers supplement colon organ culture media with T3 to study its influence on protein synthesis and hormonal regulation .

Metabolic Studies and Basal Metabolic Rate

Cell Culture and Differentiation

Thyroid Hormone Manipulations in Mice

Hormonal Influence on Protein Synthesis

Respiratory Activity at the Mitochondrial Level

作用机制

Target of Action

The primary targets of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate, also known as T3, are the thyroid hormone receptors TRα and TRβ . These receptors play a crucial role in the regulation of metabolism, growth, and development .

Mode of Action

T3 interacts with its targets, the thyroid hormone receptors TRα and TRβ, by binding to these receptors with a dissociation constant (Kd) of 0.06 nM . This interaction leads to changes in the cell, including increased rates of protein synthesis and stimulated breakdown of cholesterol .

Biochemical Pathways

The action of T3 affects several biochemical pathways. It increases the rates of protein synthesis and stimulates the breakdown of cholesterol . Furthermore, T3 affects embryonic development, indicating its influence on developmental pathways .

Pharmacokinetics

It’s known that t3 is a thyroid hormone that is converted from the prohormone thyroxine in extrathyroidal tissues . This suggests that T3 may have good bioavailability due to its endogenous production.

Result of Action

The action of T3 at the molecular and cellular levels results in increased rates of protein synthesis, stimulated breakdown of cholesterol, and effects on embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .

安全和危害

未来方向

属性

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4.Na.H2O/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-4,6,12,20H,5,19H2,(H,21,22);;1H2/q;+1;/p-1/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGJMZGKFAPCCR-LTCKWSDVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I3NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5-Triiodo-L-thyronine sodium salt hydrate | |

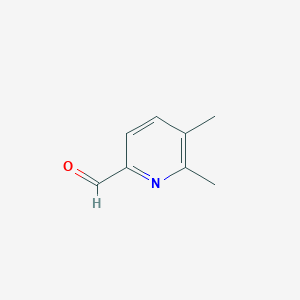

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

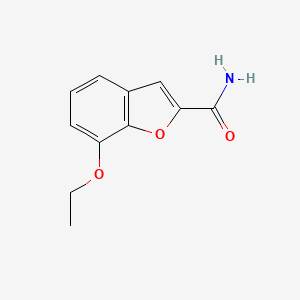

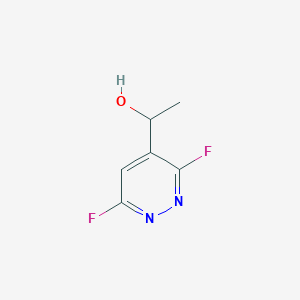

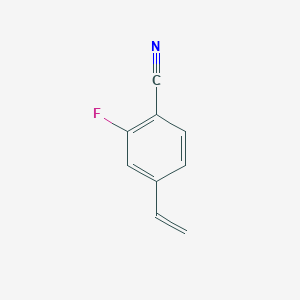

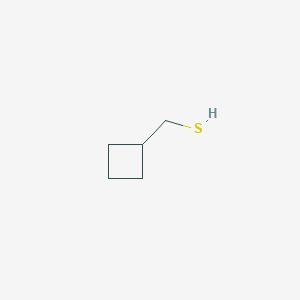

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1646423.png)